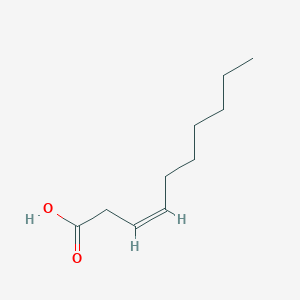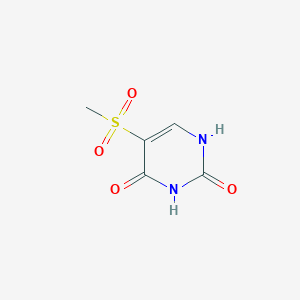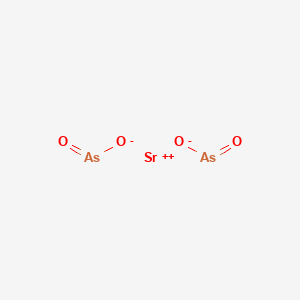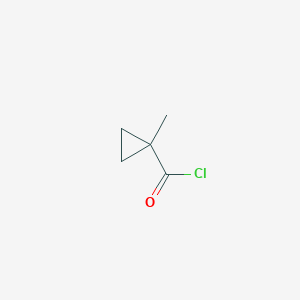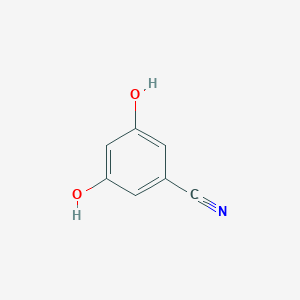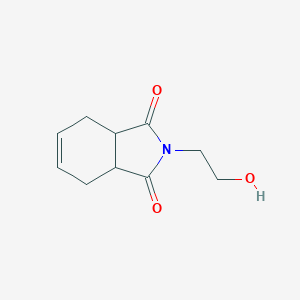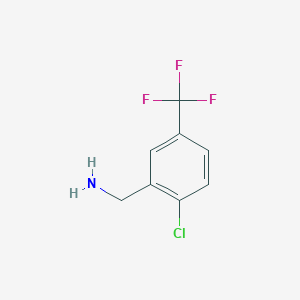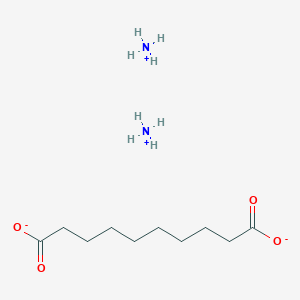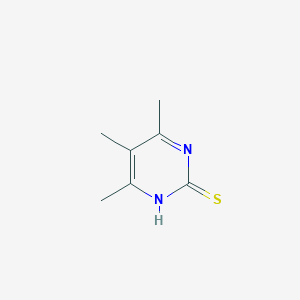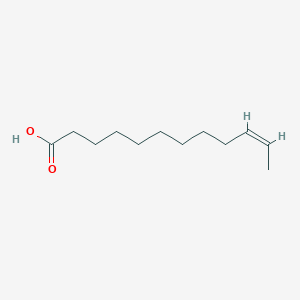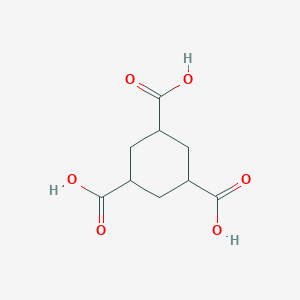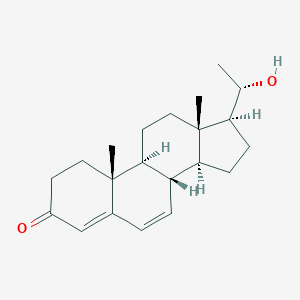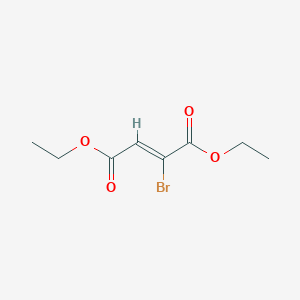
Diethyl 2-bromofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-bromofumarate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a derivative of fumaric acid, which is a common organic acid found in many fruits and vegetables. Diethyl 2-bromofumarate has been synthesized through various methods and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Diethyl 2-bromofumarate works by inhibiting the activity of enzymes involved in the production of energy in cells. This leads to a decrease in the growth and proliferation of cancer cells and other harmful microorganisms. It has also been found to have antioxidant properties, which may contribute to its antitumor effects.
Biochemische Und Physiologische Effekte
Diethyl 2-bromofumarate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and other harmful microorganisms, as well as to have antioxidant properties. It has also been shown to have anti-inflammatory effects and to promote the production of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-bromofumarate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, it is important to note that diethyl 2-bromofumarate can be toxic and should be handled with care in the lab. Additionally, its effects on normal cells and tissues are not yet fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on diethyl 2-bromofumarate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its potential side effects and interactions with other treatments. Additionally, research on the mechanisms of action of diethyl 2-bromofumarate may lead to the development of new pharmaceuticals and treatments for a variety of diseases.
Synthesemethoden
Diethyl 2-bromofumarate can be synthesized through a variety of methods, including the reaction of fumaric acid with bromine and diethylamine. This method involves the addition of bromine to fumaric acid, followed by the addition of diethylamine to form the final product. Other methods include the reaction of fumaryl chloride with diethylamine and the reaction of fumaric acid with phosphorus pentabromide.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-bromofumarate has been extensively studied for its potential use in scientific research. It has been found to have antitumor properties and has been investigated as a potential treatment for cancer. It has also been studied for its potential use in the synthesis of new pharmaceuticals and for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
CAS-Nummer |
19372-01-1 |
|---|---|
Produktname |
Diethyl 2-bromofumarate |
Molekularformel |
C8H11BrO4 |
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
diethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C8H11BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
MNMKHOONIYTDRL-WAYWQWQTSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\Br |
SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Andere CAS-Nummern |
19372-01-1 |
Synonyme |
diethyl (Z)-2-bromobut-2-enedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



